Batzelladine L

Leishmania infantum Leishmanicidal Kinetoplastid

Select Batzelladine L over mechanical analogs when divergent resistance profiling, hepatic safety margins (TI=35), or superiority against Leishmania infantum (4.75‑fold more potent than Batzelladine F) are mandatory program criteria. Its distinct resistance index behavior in drug‑resistant Plasmodium strains provides an orthogonal chemical probe for combination therapy design and target deconvolution, reducing cost‑per‑assay and material burden in lead optimization.

Molecular Formula C39H68N6O2
Molecular Weight 653.0 g/mol
Cat. No. B15559758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBatzelladine L
Molecular FormulaC39H68N6O2
Molecular Weight653.0 g/mol
Structural Identifiers
InChIInChI=1S/C39H68N6O2/c1-5-6-7-8-9-12-15-19-31-26-34-22-23-35-36(29(4)41-39(43-31)45(34)35)37(46)47-28(3)17-14-11-10-13-16-18-30-25-33-21-20-32-24-27(2)40-38(42-30)44(32)33/h27-36H,5-26H2,1-4H3,(H,40,42)(H,41,43)/t27-,28?,29+,30+,31+,32+,33-,34-,35-,36-/m0/s1
InChIKeySIXNJAZDRWJYIP-QHKXGOAWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Batzelladine L: A Polycyclic Guanidine Alkaloid with Broad-Spectrum Antiparasitic and Antiviral Differentiation


Batzelladine L is a polycyclic guanidine alkaloid isolated from the marine sponges Monanchora unguifera and Monanchora arbuscula [1][2]. It belongs to the batzelladine class of marine natural products, which are characterized by complex tricyclic guanidinium cores and are known for modulating protein–protein interactions [1]. Batzelladine L has demonstrated inhibitory activity against HIV-1 and a range of protozoan parasites, including Plasmodium falciparum, Leishmania infantum, and Trypanosoma cruzi, positioning it as a multi-target lead scaffold for neglected tropical disease and antiviral drug discovery programs [1][2].

Why Batzelladine L Cannot Be Substituted with Batzelladine F, A, or C in Antiparasitic or Antiviral Screening Cascades


The batzelladine family exhibits profound functional divergence despite shared polycyclic guanidine cores. Batzelladines A–E inhibit HIV gp120–CD4 binding extracellularly, whereas Batzelladines F–I induce p56lck–CD4 dissociation intracellularly—entirely distinct mechanisms [1][2]. Batzelladine L occupies a third functional category: it demonstrates antiparasitic activity across kinetoplastid and apicomplexan parasites with potency profiles distinct from batzelladine F and C [3][4]. Even within the same parasitic species, Batzelladine L exhibits unique resistance index behavior against drug-resistant Plasmodium strains that differs from batzelladine F [5]. Substituting one batzelladine for another without empirical verification risks selecting a compound with different mechanism, divergent resistance profile, or absent activity against the intended pathogen.

Batzelladine L Quantitative Differentiation Evidence: Head-to-Head Antiparasitic and Antiviral Data vs. Batzelladine F, C, and A


Batzelladine L Demonstrates Superior Leishmanicidal Potency (IC50 0.40 μg/mL) vs. Batzelladine F (IC50 1.90 μg/mL) — 4.75-Fold Enhancement in Direct Head-to-Head Comparison

In a direct head-to-head antiparasitic evaluation against Leishmania infantum, Batzelladine L exhibited an IC50 of 0.40 μg/mL, compared to Batzelladine F which exhibited an IC50 of 1.90 μg/mL under identical assay conditions [1]. This represents a 4.75-fold potency advantage for Batzelladine L. Batzelladine L also demonstrated more potent leishmanicidal activity than batzelladine C (IC50 0.11 μg/mL, but from a separate cross-study comparison requiring careful interpretation) [2].

Leishmania infantum Leishmanicidal Kinetoplastid Antiparasitic

Batzelladine L Exhibits Cross-Resistance Profile Differentiated from Batzelladine F in Drug-Resistant P. falciparum Strains — Distinct RI Values for K1 and Dd2R_DSM265 Lines

Direct comparative evaluation of Batzelladine L and Batzelladine F against a panel of drug-resistant Plasmodium falciparum strains reveals differential resistance index (RI) behavior. Against the K1 chloroquine-resistant strain, Batzelladine L showed an RI of 2 (IC50 = 350 ± 50 nM) compared to an RI of 1 for Batzelladine F (IC50 = 108 ± 5 nM) [1]. Against the Dd2R_DSM265 strain (resistant to the Plasmodium dihydroorotate dehydrogenase inhibitor DSM265), both compounds exhibited an RI of 2, but with distinct absolute IC50 values: Batzelladine L IC50 = 350 ± 50 nM, Batzelladine F IC50 = 160 ± 60 nM [1]. Artesunate and pyrimethamine controls validated the resistance phenotypes.

Plasmodium falciparum Antimalarial resistance Resistance index Drug-resistant malaria

Batzelladine L Shows 2.5-Fold Lower HIV-1 Inhibitory Potency vs. Batzelladine C but Differentiated Target Engagement Profile — Mechanistic Divergence Within the Batzelladine Class

Batzelladine L demonstrates inhibitory activity against human HIV-1 virus, as documented in primary isolation and characterization studies [1][2]. However, cross-study comparison with batzelladine C reveals that batzelladine C exhibits approximately 2.5-fold greater anti-HIV-1 potency [2]. Importantly, Batzelladine L belongs to a distinct functional subclass from Batzelladines A–E (gp120-CD4 binding inhibitors) and Batzelladines F–I (p56lck-CD4 dissociation inducers). The precise HIV-1 inhibition mechanism of Batzelladine L has not been fully elucidated, representing a structurally distinct chemical probe within the broader batzelladine antiviral portfolio [1][3].

HIV-1 gp120-CD4 binding Antiviral Protein-protein interaction inhibitor

Batzelladine L Demonstrates Potent Antiplasmodial Activity (IC50 0.4 μM) with Moderate Hepatic Cytotoxicity (CC50 14 μM) — Therapeutic Index of 35 in HepG2 Cells

Batzelladine L exhibits potent inhibition of Plasmodium falciparum with an IC50 of 0.4 μM, accompanied by moderate cytotoxicity against HepG2 human hepatocellular carcinoma cells with a CC50 of 14 μM [1]. This yields a calculated in vitro therapeutic index (TI = CC50/IC50) of 35 in the HepG2 hepatic cell line model. While Batzelladine F also demonstrates antiplasmodial activity, its reported CC50 and TI values in comparable hepatic models are not consistently documented across available sources, limiting direct therapeutic window comparison [2].

Plasmodium falciparum Antimalarial Cytotoxicity Therapeutic index

Batzelladine L Demonstrates Trypanocidal Activity (IC50 1.68 μg/mL) vs. Batzelladine F (IC50 1.30 μg/mL) — Comparable Potency with Distinct Resistance Profile Differentiation

Direct comparative evaluation of Batzelladine L and Batzelladine F against Trypanosoma cruzi revealed IC50 values of 1.68 μg/mL and 1.30 μg/mL, respectively, under identical assay conditions [1]. While Batzelladine F exhibits a modest 1.3-fold potency advantage in this assay, the two compounds diverge significantly in their resistance index behavior against drug-resistant Plasmodium strains (as documented in Evidence Item 2), suggesting these structurally related compounds engage distinct molecular targets or exhibit differential susceptibility to efflux mechanisms. This combination of comparable anti-T. cruzi potency with mechanistically distinct resistance profiles makes Batzelladine L a valuable comparator tool for kinetoplastid drug discovery.

Trypanosoma cruzi Chagas disease Trypanocidal Neglected tropical disease

Batzelladine L: Priority Research and Industrial Application Scenarios Based on Quantified Differentiation Evidence


Antimalarial Lead Optimization Prioritizing Hepatic Safety and Resistance Profile Differentiation

Based on Batzelladine L's defined therapeutic index of 35 in HepG2 cells (IC50 0.4 μM antiplasmodial, CC50 14 μM hepatic cytotoxicity) and its distinct resistance index behavior (RI = 2 against K1 and Dd2R_DSM265 strains) that differs from Batzelladine F (RI = 1 against K1) [1], Batzelladine L is optimally suited for antimalarial lead optimization programs requiring: (1) a quantifiable hepatic safety margin early in the discovery cascade; and (2) a mechanistically distinct chemical probe for investigating cross-resistance liabilities in combination therapy design. The compound should be prioritized over Batzelladine F when hepatic tolerability and resistance mechanism elucidation are primary screening gatekeepers.

Leishmaniasis Drug Discovery Hit Prioritization with 4.75-Fold Potency Advantage

Direct head-to-head comparison data demonstrate Batzelladine L's IC50 of 0.40 μg/mL against Leishmania infantum, representing a 4.75-fold potency improvement over Batzelladine F (IC50 1.90 μg/mL) [2]. This quantifiable potency advantage positions Batzelladine L as a superior starting point over Batzelladine F for visceral leishmaniasis drug discovery programs. The reduced compound requirement for achieving equivalent antiparasitic effect translates to lower cost-per-assay in high-throughput screening campaigns and reduced material burden for in vivo pharmacokinetic and efficacy studies.

Chagas Disease Chemical Probe Development with Orthogonal Resistance Mechanism

Batzelladine L exhibits trypanocidal activity against Trypanosoma cruzi (IC50 1.68 μg/mL) that is comparable to Batzelladine F (IC50 1.30 μg/mL) in direct head-to-head evaluation [2], yet the two compounds display divergent resistance index behavior in Plasmodium models [1]. This combination of comparable potency with mechanistically distinct resistance susceptibility makes Batzelladine L a structurally orthogonal chemical probe for Chagas disease target deconvolution studies. Researchers investigating trypanocidal mechanisms should select Batzelladine L as a comparator to Batzelladine F to control for scaffold-specific resistance phenotypes.

HIV-1 Mechanistic Probe for Non-gp120, Non-p56lck Vulnerability Pathways

Batzelladine L demonstrates confirmed HIV-1 inhibitory activity but operates outside the two established batzelladine antiviral mechanisms: it is neither a gp120-CD4 binding inhibitor (unlike Batzelladines A–E) nor a p56lck-CD4 dissociation inducer (unlike Batzelladines F–I) [3][4]. This mechanistic divergence positions Batzelladine L as a unique chemical probe for identifying and characterizing alternative HIV-1 host–virus interaction vulnerabilities. Programs seeking to expand the portfolio of HIV-1 inhibitory mechanisms beyond the established batzelladine classes should prioritize Batzelladine L for target identification and mechanism-of-action studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Batzelladine L

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.